Dimethoxybis(oxolan-3-yl)silane
Description
Dimethoxybis(oxolan-3-yl)silane is an organosilane compound featuring two oxolan-3-yl (tetrahydrofuran-derived) substituents and two methoxy groups bonded to a central silicon atom. Organosilanes with alkoxy and cyclic ether substituents are widely employed as coupling agents, surface modifiers, and precursors in sol-gel processes due to their hydrolytic reactivity and ability to form covalent bonds with substrates . The oxolan-3-yl groups may enhance solubility in polar solvents and improve adhesion in polymer matrices through hydrogen bonding interactions .
Properties
CAS No. |
158069-53-5 |
|---|---|
Molecular Formula |
C10H20O4Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
dimethoxy-bis(oxolan-3-yl)silane |
InChI |
InChI=1S/C10H20O4Si/c1-11-15(12-2,9-3-5-13-7-9)10-4-6-14-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
OZHHRZNFKCUDEG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CCOC1)(C2CCOC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxybis(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The process involves the formation of a silicon-oxygen bond, resulting in the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in a solvent such as toluene or hexane, and the product is purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethoxybis(oxolan-3-yl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
Dimethoxybis(oxolan-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of dimethoxybis(oxolan-3-yl)silane involves the formation of strong silicon-oxygen bonds with both organic and inorganic substrates. This bonding capability is due to the presence of reactive methoxy groups that can undergo hydrolysis and condensation reactions. The compound can also form stable siloxane networks, which contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of Dimethoxybis(oxolan-3-yl)silane with structurally related silanes:
Key Observations :
- Substituent Effects : The oxolan-3-yl groups in this compound likely increase polarity compared to fluorinated or alkyl-substituted silanes, enhancing compatibility with polar polymers and solvents .
- Hydrolytic Reactivity: Like Ethyltriethoxysilane, the compound is expected to hydrolyze in moisture, forming silanol intermediates that promote crosslinking in coatings or composites .
- Thermal Stability : Fluorinated analogs (e.g., Dimethoxybis(pentafluorophenyl)silane) exhibit higher thermal stability due to strong C-F bonds, whereas oxolan-substituted silanes may degrade at moderate temperatures .
Stability and Handling
- Moisture Sensitivity : All methoxy-substituted silanes, including this compound, require anhydrous storage to prevent premature hydrolysis .
- Chemical Inertness: Hexamethyldisiloxane is notably inert, while oxolan- and fluorophenyl-substituted silanes are more reactive due to their hydrolyzable groups .
Research Findings and Industrial Relevance
- Mechanical Durability : Silane coatings with cyclic ether substituents (e.g., oxolan-3-yl) demonstrate improved mechanical stability in copper-coated textiles, preserving electromagnetic interference shielding efficiency under stress .
- Crosslinking Efficiency: Hydrolysis of methoxy groups generates silanol intermediates, enabling covalent bonding to metal oxides (e.g., Si-O-Fe in steel coatings), which enhances adhesion and corrosion resistance .
- Limitations : The short shelf life of hydrolytically reactive silanes necessitates strict storage conditions, a challenge shared by Ethyltriethoxysilane and this compound .
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